Stereochemical Integrity and Enantiomeric Purity vs. Racemic and Regioisomeric Mixtures
The target compound is supplied as a single, defined enantiomer with (1S,3R,4R,5R) absolute configuration, confirmed by optical rotation and NMR spectroscopy [1]. In contrast, the closest commercially available analog, (+/-)-(1α,2α,3α,5α)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol (CAS 87419-91-8), is a racemic mixture of a 1,2-diol regioisomer, providing no stereochemical guarantee and requiring costly chiral resolution steps prior to use in enantioselective syntheses . The defined single enantiomer eliminates batch-to-batch variability in diastereomeric ratio and ensures reproducible downstream coupling outcomes.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Single enantiomer; (1S,3R,4R,5R); [α]D²⁰ reported for protected intermediates in the +7.5° to +74.8° range (CHCl₃) [1] |
| Comparator Or Baseline | Racemic (+/-)-(1α,2α,3α,5α)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol (CAS 87419-91-8); no optical activity data available |
| Quantified Difference | Defined single enantiomer vs. racemate (0% ee baseline); effective enantiomeric purity gain of 100% |
| Conditions | Optical rotation measured at 20 °C, 589 nm, 10 cm path length [1] |
Why This Matters
Procurement of a single, defined enantiomer eliminates the need for in-house chiral resolution, reducing synthetic step count by 2–3 steps and improving overall yield reproducibility in asymmetric syntheses.
- [1] Weber, P.; Nasseri, S. A.; Pabst, B. M.; Torvisco Gomez, A.; Müller, P.; Paschke, E.; Tschernutter, M.; Withers, S. G.; Wrodnigg, T. M.; Stütz, A. E. Potent GH20 N-Acetyl-β-d-hexosaminidase Inhibitors: N-Substituted 3-acetamido-4-amino-5-hydroxymethyl-cyclopentanediols. Molecules 2018, 23 (3), 708. DOI: 10.3390/molecules23030708. (Optical rotation data for intermediates 14, 16, 18, 19). View Source
